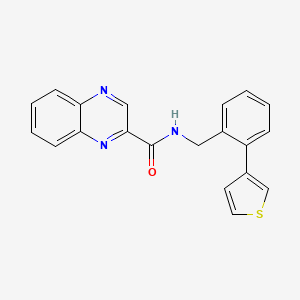

N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c24-20(19-12-21-17-7-3-4-8-18(17)23-19)22-11-14-5-1-2-6-16(14)15-9-10-25-13-15/h1-10,12-13H,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZOGFOZUZAPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method is the condensation reaction between 2-(thiophen-3-yl)benzylamine and quinoxaline-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. Additionally, green chemistry principles are often applied to minimize environmental impact and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.

Substitution: Electrophilic substitution reactions can occur on the benzyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.

Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Studies have shown that quinoxaline derivatives, including N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide, exhibit significant anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including those derived from hepatic, ovarian, and prostate cancers. For instance, a study demonstrated that several quinoxaline derivatives displayed IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

Antimycobacterial Activity

The compound has also been evaluated for its antimycobacterial properties. A series of N-substituted quinoxaline-2-carboxamides were tested against Mycobacterium tuberculosis, revealing moderate to good activity with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL. Notably, compounds within the N-benzyl group exhibited superior activity .

Biological Studies

Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, derivatives of this compound have been designed as inhibitors of tyrosinase, an enzyme implicated in melanin production and associated with various dermatological conditions.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent. Its mechanism of action may involve interaction with microbial cell membranes or inhibition of vital metabolic pathways .

Material Science

Organic Electronics

The unique electronic properties of this compound make it a suitable candidate for applications in organic electronics and photovoltaic devices. Its structural characteristics allow for efficient charge transport, which is essential for the development of organic semiconductors .

Data Tables

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | IC50 values < 10 µg/mL against HCT-116 and MCF-7 cells |

| Biological Studies | Enzyme inhibitors | Effective against tyrosinase; potential for treating skin disorders |

| Antimycobacterial | Treatment for tuberculosis | MIC values between 3.91–500 µg/mL; active against M. tuberculosis |

| Material Science | Organic electronics | High charge transport efficiency; potential use in photovoltaics |

Case Studies

- Anticancer Activity Evaluation : A study conducted on a series of quinoxaline derivatives showed that modifications to the thiophene moiety enhanced anticancer activity against ovarian cancer cell lines. The presence of the thiophene ring was critical for maintaining biological activity, suggesting a structure-activity relationship that merits further investigation .

- Antimycobacterial Screening : In vitro studies assessed the effectiveness of various quinoxaline derivatives against Mycobacterium tuberculosis. The results indicated that N-benzyl derivatives had superior activity compared to other substitutions, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA topoisomerase, leading to the disruption of DNA replication and cell division in cancer cells .

Comparison with Similar Compounds

Key Observations

Substituent Effects: The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, which exhibits significant planarity (3.29° dihedral angle) at one thiophene ring . The 3-yl substitution may reduce planarity, altering electronic conjugation and solid-state packing.

Synthetic Flexibility: Thione derivatives (e.g., phenylquinoxaline-2(1H)-thione) serve as intermediates for further functionalization, such as alkylation or oxidation to sulfonamides . Amide couplings (as in ) are versatile for introducing diverse carboxylic acid derivatives, enabling tailored physicochemical properties .

Crystallographic Insights: The monoclinic P21/c crystal system observed in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline suggests robust intermolecular interactions (e.g., S···π, C–H···O) that stabilize the lattice . Similar analysis for the target compound would require crystallographic data to confirm packing motifs.

Biological Activity

N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its quinoxaline core, which is known for various biological activities. The compound's structure can be represented as follows:

- Chemical Formula : C₁₈H₁₅N₃O

- Molecular Weight : 345.4 g/mol

- CAS Number : 1705798-01-1

Synthesis

The synthesis of this compound typically involves the condensation of thiophene derivatives with quinoxaline precursors. The synthetic routes often utilize methodologies such as Ugi reactions or other multi-component reactions to achieve the desired product efficiently.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including this compound. For instance, quinoxaline compounds have demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 3.91 to 500 µg/mL. Compounds similar to this compound have shown promising results in inhibiting bacterial growth, particularly those belonging to the N-benzyl group .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide | <15.625 | Moderate to Good |

| This compound | TBD | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that derivatives of quinoxaline, including those with thiophene substitutions, exhibit selective cytotoxicity against various cancer cell lines such as HepG2 (liver), SK-OV-3 (ovarian), and PC-3 (prostate). The mechanism of action appears to involve inhibition of human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR), which are critical targets in cancer therapy .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HepG2 | TBD | High |

| SK-OV-3 | TBD | Moderate |

| PC-3 | TBD | High |

The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets. Computational docking studies suggest that this compound can effectively bind to key proteins involved in disease pathways, including those related to cancer and bacterial infections .

Case Studies

- Antiviral Efficacy : Quinoxaline derivatives have been studied for their potential antiviral activity against respiratory pathogens, including coronaviruses. In silico analyses indicate that these compounds can inhibit viral replication by targeting proteases essential for viral life cycles .

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of various quinoxaline derivatives on non-cancerous cells showed that while some compounds exhibited significant inhibitory effects on cancer cell lines, they maintained a favorable safety profile in normal cells .

Q & A

Basic: What synthetic routes are employed for the preparation of N-(2-(thiophen-3-yl)benzyl)quinoxaline-2-carboxamide, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, quinoxaline-2-carboxylic acid derivatives can react with amines in the presence of coupling agents (e.g., EDC/HOBt). Intermediate steps may involve functionalization of the benzyl-thiophene moiety. Purity is validated using HPLC (≥95% purity), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (exact mass matching). X-ray crystallography (e.g., SHELXL refinement ) is used for absolute configuration determination.

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during the coupling of quinoxaline-2-carboxylic acid with substituted benzylamines?

Optimization involves screening coupling agents (e.g., DCC vs. EDC), solvents (DMF vs. THF), and temperature. Kinetic studies using in-situ FTIR or LC-MS can identify intermediates and byproducts. Computational modeling (DFT, e.g., B3LYP/6-31G*) predicts steric and electronic barriers to coupling. For example, bulky substituents on the benzylamine may require longer reaction times or microwave-assisted synthesis (as in ) .

Basic: What crystallographic parameters and software are used to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (e.g., Bruker D8 QUEST). Data refinement employs SHELXL for space group determination (e.g., monoclinic P2₁/c) and ORTEP-3 for thermal ellipsoid visualization. Key parameters include bond angles (e.g., C–S–C in thiophene: ~110°) and torsion angles between quinoxaline and benzyl-thiophene moieties .

Advanced: How do density-functional theory (DFT) calculations corroborate experimental data on the compound’s electronic structure?

DFT methods (e.g., B3LYP with exact exchange terms and Colle-Salvetti correlation functionals ) model HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. These are compared with UV-Vis spectra (experimental λmax) and cyclic voltammetry (redox potentials). Discrepancies >0.2 eV may indicate solvent effects or incomplete basis sets, requiring hybrid functionals (e.g., CAM-B3LYP) .

Advanced: What strategies are used to analyze conflicting data between computational predictions and experimental spectroscopic results?

Discrepancies in NMR chemical shifts or IR vibrational modes are resolved by:

- Re-examining solvent effects (PCM models in DFT ).

- Testing alternative conformers (molecular dynamics simulations).

- Reassessing crystallographic disorder (SHELXL refinement ).

For example, thiophene ring puckering in X-ray data may conflict with planar DFT geometries, requiring constrained optimizations.

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies involve:

- Thermal gravimetric analysis (TGA) for decomposition temperatures.

- Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH-dependent solubility profiles (shake-flask method).

Crystallinity changes are tracked via PXRD, while hydrolytic stability of the carboxamide bond is tested in buffered solutions .

Advanced: What methodologies elucidate the role of the thiophen-3-yl group in modulating electron density distribution?

Combined X-ray charge density analysis (multipole refinement ) and DFT-derived electron localization function (ELF) maps quantify π-conjugation between thiophene and quinoxaline. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions (e.g., σ→π* or lone pair→π*). Experimental support includes UV-Vis bathochromic shifts upon substitution .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .

- Store in airtight containers under inert gas (N2) to prevent oxidation.

- Emergency procedures: Skin/eye exposure requires 15-minute water rinsing; spills are neutralized with dry sand .

Advanced: How are structure-activity relationship (SAR) studies designed to evaluate this compound’s biological activity?

- In vitro assays : Dose-response curves (IC50) against cancer cell lines (e.g., MTT assay ).

- Molecular docking : Targeting enzymes (e.g., kinases) using AutoDock Vina with crystal structures (PDB).

- Metabolic stability : Microsomal incubation (e.g., liver microsomes) with LC-MS quantification .

Advanced: How does substitution at the thiophene position (3-yl vs. 2-yl) alter the compound’s physicochemical properties?

Comparative studies using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.